N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester involves several steps. The starting materials typically include L-cysteine and other reagents that facilitate the acetylation and esterification processes. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with additional purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols .
Scientific Research Applications
N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester is primarily used in proteomics research. It is employed to study protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with various proteins, making it a valuable tool in biochemical and molecular biology research .
Mechanism of Action
The mechanism of action for N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is crucial for studying protein modifications and understanding their roles in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: This compound is similar in structure but lacks the ester group.
S-Acetyl-L-cysteine: This compound has a similar acetyl group but differs in its overall structure.
Uniqueness
N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester is unique due to its specific ester group, which allows for distinct interactions with proteins and enzymes. This uniqueness makes it particularly valuable in proteomics research, where precise interactions are crucial for understanding protein functions .
Properties
IUPAC Name |
tert-butyl (2S)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S/c1-7(16)14-8(11(18)19-12(2,3)4)6-20-9(5-15)10(13)17/h8-9,15H,5-6H2,1-4H3,(H2,13,17)(H,14,16)/t8-,9?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGXZXXLCBIRO-VEDVMXKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C(=O)N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CSC(CO)C(=O)N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746942 | |
Record name | tert-Butyl N-acetyl-S-(1-amino-3-hydroxy-1-oxopropan-2-yl)-D-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079950-10-9 | |
Record name | tert-Butyl N-acetyl-S-(1-amino-3-hydroxy-1-oxopropan-2-yl)-D-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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